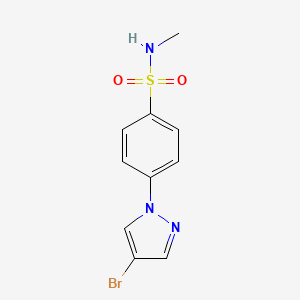

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

説明

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the sulfonamide group attaches to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.

化学反応の分析

Reactivity of the Bromine Substituent

The 4-bromo group on the pyrazole ring undergoes selective substitution reactions:

2.1. Palladium-Catalyzed Cross-Coupling

The bromine participates in Suzuki–Miyaura and Buchwald–Hartwig couplings:

-

Suzuki Reaction : With arylboronic acids under Pd(PPh)/NaCO/dioxane at 80°C to form biaryl derivatives .

-

Amidation : With amines via Pd(OAc)/Xantphos catalysis, yielding 4-amino-substituted pyrazoles .

Example :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), PhB(OH), dioxane, 80°C | 4-Phenyl-1H-pyrazol-1-yl-benzenesulfonamide | 85% |

Functionalization of the Sulfonamide Group

The N–H of the sulfonamide undergoes alkylation and acylation :

3.1. Alkylation

Reaction with alkyl halides (e.g., allyl bromide) in DMF/KCO yields N-alkylated derivatives:

textR–X + H–N(SO\( _2 \)Ar) → R–N(SO\( _2 \)Ar) + HX

Reported Example :

3.2. Acylation

Acid chlorides (e.g., acetyl chloride) react with the sulfonamide in pyridine to form acylated products:

Yield : 68–72% under mild conditions (0°C to RT) .

Ring-Opening and Rearrangement Reactions

Under strong acidic/basic conditions, the pyrazole ring undergoes hydrolysis or ring-contraction :

4.1. Acidic Hydrolysis

In concentrated HCl at reflux, the pyrazole ring opens to form a β-keto sulfonamide :

textC\( _3 \)H\( _2 \)N\( _2 \)Br → NH\( _2 \)NH\( _2 \) + RCOCH\( _2 \)SO\( _2 \)Ar

4.2. Thermal Rearrangement

Heating above 200°C induces a -sigmatropic shift, forming isomeric pyrazolo-sulfonamides .

Biological Activity and Derivatives

Derivatives of this compound show antileishmanial activity (IC = 12–18 μM against Leishmania infantum) . Key modifications include:

-

Halogen replacement : Substituting Br with Cl or I alters parasitic membrane permeability .

-

N-Alkylation : Enhances cytotoxicity (e.g., N-allyl derivatives show IC = 8 μM) .

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide is its potential as an antimicrobial agent. Studies have shown that compounds containing the pyrazole moiety exhibit various biological activities, including antibacterial and antifungal properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth and biofilm formation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The sulfonamide group enhances solubility and bioavailability, which are crucial for therapeutic efficacy .

Cancer Research

In cancer research, pyrazole-based compounds have shown potential in targeting specific cancer cell lines. The bromine substituent in this compound may play a role in enhancing the compound's interaction with biological targets involved in tumor growth and metastasis. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction .

Agrochemical Applications

Pesticide Development

The compound's structural features make it a candidate for the development of new agrochemicals. Pyrazole derivatives are known to possess insecticidal and herbicidal activities. The incorporation of the sulfonamide group can improve the selectivity and effectiveness of these compounds against pests while minimizing toxicity to non-target organisms .

Plant Growth Regulators

Research into plant growth regulators has identified compounds similar to this compound as effective agents for promoting plant growth and development. These compounds can modulate hormonal pathways in plants, leading to enhanced growth rates and yield .

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities, such as improved thermal stability and mechanical strength .

Nanotechnology

The compound's unique chemical structure is also being explored in nanotechnology applications. It can be utilized to functionalize nanoparticles, enhancing their stability and dispersibility in various solvents. This property is particularly useful in creating nanocarriers for drug delivery systems, where controlled release and targeted delivery are essential .

Case Studies

作用機序

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide.

N-methylbenzenesulfonamide: Another precursor used in the synthesis.

Other Substituted Pyrazoles: Compounds with different substituents on the pyrazole ring, such as 4-chloro-1H-pyrazole or 4-iodo-1H-pyrazole.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research.

生物活性

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, with the molecular formula and CAS number 1187385-99-4, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with N-methylbenzenesulfonamide under suitable conditions to yield the desired sulfonamide derivative. The process is characterized by specific reaction conditions that optimize yield and purity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit considerable anticancer activity. In vitro studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- HCT-116 (colon cancer)

For instance, a study demonstrated that related pyrazole compounds could induce apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM and enhance caspase-3 activity significantly at higher concentrations .

The mechanisms through which these compounds exert their anticancer effects include:

- Microtubule Destabilization : Some pyrazole derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division .

- Apoptosis Induction : Increased caspase activity and morphological changes indicative of apoptosis have been observed in treated cancer cells .

- Cell Cycle Arrest : Compounds have been reported to induce G0/G1 and G2/M phase arrest in the cell cycle, leading to inhibited proliferation .

Antibacterial Activity

In addition to anticancer properties, this compound may also exhibit antibacterial activity. Studies on similar compounds have shown effectiveness against various strains of gram-positive bacteria, indicating potential as an antibacterial agent . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Studies

Several studies highlight the biological efficacy of pyrazole-containing compounds:

- Study on Anticancer Activity : A series of pyrazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced anticancer activity, with IC50 values ranging from 10 μM to lower depending on the specific derivative tested .

- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of various pyrazole derivatives against gram-positive pathogens. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 50 μM against Staphylococcus aureus, demonstrating promising antibacterial potential .

Data Tables

| Compound Name | Activity Type | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| 4-Bromo-Pyrazole Derivative | Anticancer | MDA-MB-231 | 1 μM |

| 4-Bromo-Pyrazole Derivative | Antibacterial | Staphylococcus aureus | 50 μM |

| Related Pyrazole Compound | Anticancer | HCT-116 | 10 μM |

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCNMHICQSIDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675294 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-99-4 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。